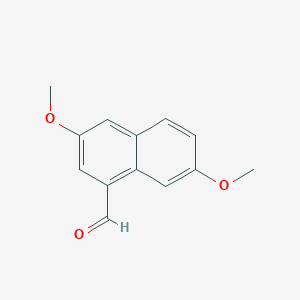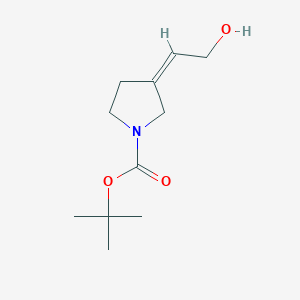
(Z)-tert-butyl 3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-tert-butyl 3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a tert-butyl group, a hydroxyethylidene group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-butyl 3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-oxopyrrolidine-1-carboxylate with an appropriate aldehyde under basic conditions. The reaction proceeds through the formation of an intermediate enolate, which then undergoes aldol condensation to yield the desired product. Common reagents used in this synthesis include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases, and solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-tert-butyl 3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethylidene group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form a saturated pyrrolidine derivative.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated pyrrolidine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(Z)-tert-butyl 3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-tert-butyl 3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyethylidene group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with various enzymes and receptors. These interactions can modulate the activity of these targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate: Similar structure but lacks the double bond in the hydroxyethylidene group.
tert-Butyl 3-(2-oxoethylidene)pyrrolidine-1-carboxylate: Contains a ketone group instead of a hydroxyl group.
tert-Butyl 3-(2-aminoethylidene)pyrrolidine-1-carboxylate: Contains an amino group instead of a hydroxyl group.
Uniqueness
(Z)-tert-butyl 3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate is unique due to the presence of the hydroxyethylidene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl (3Z)-3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-9(8-12)5-7-13/h5,13H,4,6-8H2,1-3H3/b9-5- |
InChI Key |
QMCZPPCIJMJYRD-UITAMQMPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC/C(=C/CO)/C1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CCO)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


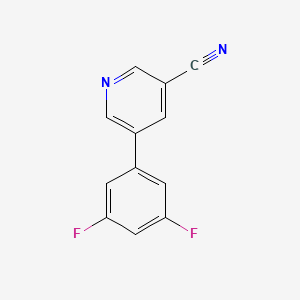
![4-Methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11889926.png)


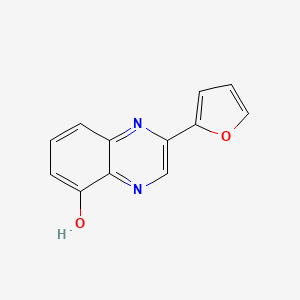
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11889947.png)

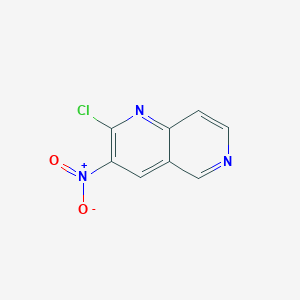
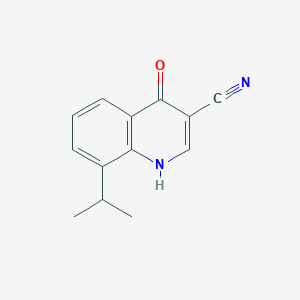

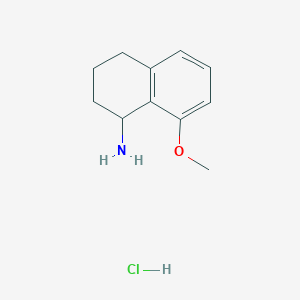
![6-Chlorospiro[chroman-4,1'-cyclopropan]-2'-amine](/img/structure/B11889989.png)
